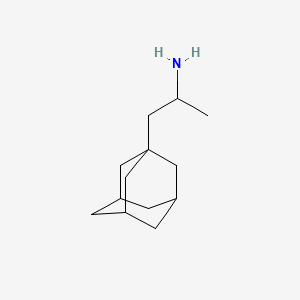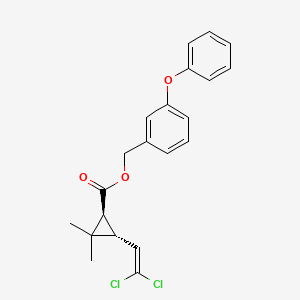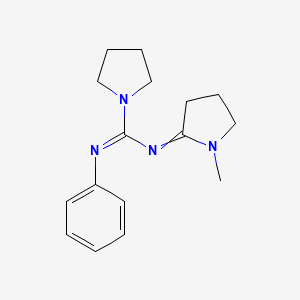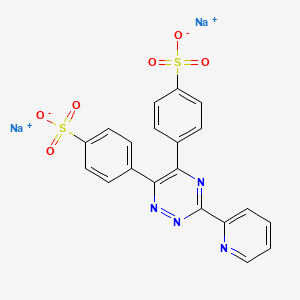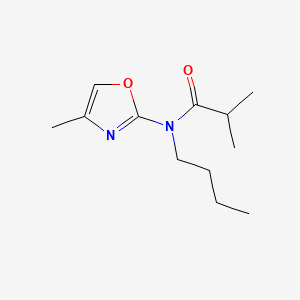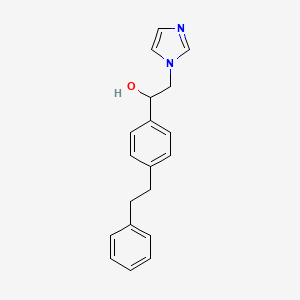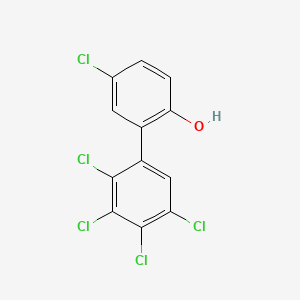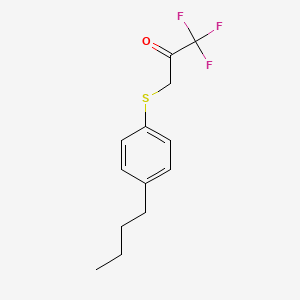
3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one is an organic compound that features a trifluoromethyl group, a butyl-substituted phenylthio group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one typically involves the reaction of 2-propanone with 4-butylphenylthiol in the presence of a trifluoromethylating agent. Common reaction conditions include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the carbonyl carbon of the 2-propanone. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylthio group can form covalent bonds with nucleophilic amino acid residues in proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 3-((4-methylphenyl)thio)-1,1,1-trifluoro-: Similar structure but with a methyl group instead of a butyl group.
2-Propanone, 3-((4-ethylphenyl)thio)-1,1,1-trifluoro-: Similar structure but with an ethyl group instead of a butyl group.
2-Propanone, 3-((4-propylphenyl)thio)-1,1,1-trifluoro-: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
The uniqueness of 3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The butyl group provides increased hydrophobicity compared to shorter alkyl chains, potentially enhancing the compound’s interaction with hydrophobic targets in biological systems.
Properties
CAS No. |
99541-30-7 |
|---|---|
Molecular Formula |
C13H15F3OS |
Molecular Weight |
276.32 g/mol |
IUPAC Name |
3-(4-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C13H15F3OS/c1-2-3-4-10-5-7-11(8-6-10)18-9-12(17)13(14,15)16/h5-8H,2-4,9H2,1H3 |
InChI Key |
MVODFEYTKNQFJM-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)SCC(=O)C(F)(F)F |
Canonical SMILES |
CCCCC1=CC=C(C=C1)SCC(=O)C(F)(F)F |
Synonyms |
3-(4'-butylphenylthio)-1,1,1-trifluoropropan-2-one BPTFP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



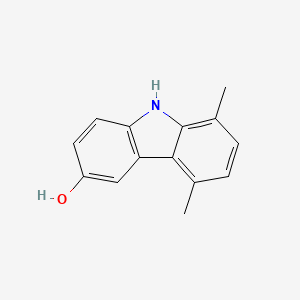
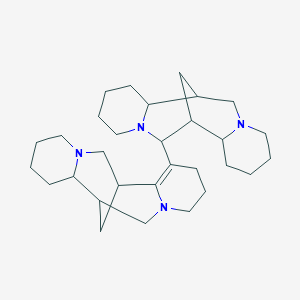
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoi](/img/structure/B1204861.png)

